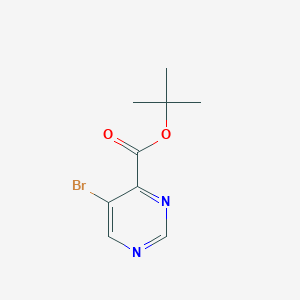

tert-Butyl 5-bromopyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 5-bromopyrimidine-4-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl ester group at the 4th position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

Bromination Reaction: The synthesis of this compound typically involves the bromination of pyrimidine-4-carboxylate. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Esterification Reaction: The tert-butyl ester group is introduced through an esterification reaction. This involves reacting pyrimidine-4-carboxylic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation Reactions: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the bromine atom into a hydrogen atom, resulting in the formation of tert-butyl pyrimidine-4-carboxylate.

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include sodium azide (NaN3) and potassium iodide (KI).

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, room temperature.

Reduction: LiAlH4, ether solvent, low temperature.

Substitution: NaN3, KI, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the pyrimidine ring.

Reduction Products: tert-Butyl pyrimidine-4-carboxylate.

Substitution Products: Azide or iodide derivatives of the pyrimidine ring.

Scientific Research Applications

Chemistry: Tert-Butyl 5-bromopyrimidine-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Medicine: It is utilized in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-bromopyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in nucleic acid synthesis by mimicking the natural substrates of these enzymes. The molecular targets and pathways involved can vary, but often include enzymes such as DNA polymerases and RNA polymerases.

Comparison with Similar Compounds

Tert-Butyl 5-bromopyrimidine-2-carboxylate: Similar structure but with the bromine atom at the 2nd position.

Tert-Butyl 5-iodopyrimidine-4-carboxylate: Similar structure but with an iodine atom instead of bromine.

Tert-Butyl pyrimidine-4-carboxylate: Lacks the bromine atom.

Uniqueness: Tert-Butyl 5-bromopyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the 5th position makes it particularly useful in cross-coupling reactions, while the tert-butyl ester group enhances its stability and solubility.

Biological Activity

tert-Butyl 5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position and a tert-butyl group at the 2-position, which enhances its chemical reactivity and biological interactions. The following sections detail its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H11BrN2O2. The presence of functional groups such as the bromine atom and the carboxylate moiety significantly influences its biological properties, making it a valuable scaffold for drug development.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activity. It has been shown to interact with various biological targets, including:

- Kinases : The compound influences kinase activity, which plays a crucial role in signaling pathways affecting cell growth and metabolism. This modulation can lead to altered gene expression and cellular responses .

- Antiviral Activity : Derivatives of this compound have demonstrated antiviral properties, particularly against Tobacco Mosaic Virus (TMV). Certain derivatives exhibited inhibitory effects comparable to known antiviral agents like ribavirin .

Anticancer Activity

A study on novel bromopyrimidine derivatives, including this compound, revealed promising anticancer activity against various cancer cell lines. The compound was evaluated using the MTT assay against:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

Results indicated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It binds to specific enzymes involved in critical metabolic pathways.

- Signal Transduction Modulation : By affecting kinase activity, it alters downstream signaling cascades that regulate cellular functions such as proliferation and apoptosis .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of related compounds that share similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-methylthio-pyrimidine-4-carboxylic acid | Methylthio group at position 2 | Different biological activity profile |

| 5-Bromo-2,4-di-tert-butoxypyrimidine | Two tert-butoxy groups | Enhanced lipophilicity |

| 2-(tert-butyl)-pyrimidine-4-carboxylic acid | Lacks bromine substituent | Different reactivity and stability |

This comparison highlights how structural modifications can influence the biological activity of pyrimidine derivatives .

Case Studies

Several studies have investigated the biological activity of this compound derivatives:

- Antiviral Studies : In one study, derivatives demonstrated significant anti-TMV activity with varying degrees of effectiveness compared to standard antiviral treatments .

- Anticancer Evaluations : A series of synthesized bromopyrimidine analogs were tested for their anticancer properties, revealing promising results against multiple cancer cell lines .

Properties

IUPAC Name |

tert-butyl 5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-6(10)4-11-5-12-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYDLPVKJJEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=NC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.